5-Chloro-2-adamantanone
Overview
Description
5-Chloro-2-adamantanone is an organic compound with the molecular formula C10H13ClO. It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure. The compound is characterized by the presence of a chlorine atom and a ketone group attached to the adamantane framework. This unique structure imparts specific chemical properties and reactivity to this compound, making it a valuable compound in various scientific and industrial applications .
Mechanism of Action
Target of Action
It is known that adamantane derivatives have a wide range of applications, including bioactive compounds and pharmaceuticals
Mode of Action
It is known that adamantane derivatives exhibit high reactivity, which provides extensive opportunities for their utilization in various chemical reactions .
Biochemical Pathways
Adamantane derivatives are known to be involved in a variety of chemical and catalytic transformations .
Result of Action
It is known that adamantane derivatives can be used in the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Action Environment
It is known that the reactivity of adamantane derivatives can be influenced by various factors, including the presence of other chemical compounds .
Biochemical Analysis
Biochemical Properties
It has been found that 5-Chloro-2-adamantanone is more reactive than 1-ClAd towards Me(3)Sn(-) ions in liquid ammonia . This suggests that this compound may interact with certain enzymes or proteins in a unique way, potentially influencing biochemical reactions .
Cellular Effects
Given its reactivity, it is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Its reactivity suggests that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that adamantane derivatives can be involved in various metabolic pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chloro-2-adamantanone can be synthesized through several methods. One common approach involves the chlorination of 2-adamantanone. The reaction typically employs chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions. The reaction proceeds as follows:
2-Adamantanone+Cl2→this compound
The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent over-chlorination and to ensure high selectivity for the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-purity this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-adamantanone undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in this compound can be replaced by various nucleophiles, such as amines, thiols, and alkoxides, under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Substituted adamantanones with various functional groups replacing the chlorine atom.
Reduction: 5-Chloro-2-adamantan-2-ol (secondary alcohol).
Oxidation: This compound derivatives with higher oxidation states, such as carboxylic acids.
Scientific Research Applications
5-Chloro-2-adamantanone has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Adamantanone: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
5-Bromo-2-adamantanone: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
2-Methyleneadamantane: Contains a methylene group instead of a ketone, resulting in different chemical properties and reactivity.
Uniqueness of 5-Chloro-2-adamantanone
This compound is unique due to the presence of both a chlorine atom and a ketone group, which impart distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical transformations and form stable complexes with biomolecules makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
5-chloroadamantan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c11-10-3-6-1-7(4-10)9(12)8(2-6)5-10/h6-8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEOUSFBWXVGFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80319081 | |
Record name | 5-Chloro-2-adamantanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80319081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20098-17-3 | |
Record name | 20098-17-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=339495 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Chloro-2-adamantanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80319081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the reactivity of 5-chloro-2-adamantanone towards nucleophiles compare to other bridgehead halides like 1-chloroadamantane?
A1: Research indicates that this compound exhibits lower reactivity compared to 1-chloroadamantane when reacting with nucleophiles like Me3Sn- and Ph2P- ions in liquid ammonia []. Specifically, 1-chloroadamantane reacts 5.3 times faster with Me3Sn- and 2.4 times faster with Ph2P- than this compound []. This difference in reactivity is attributed to the presence of the carbonyl group in this compound, which acts as a π acceptor and influences the electron density at the bridgehead carbon.
Q2: What makes this compound unique in terms of its reductive cleavage mechanism compared to other similar bridgehead-halogenated compounds?
A2: Unlike many other bridgehead-halogenated compounds, this compound demonstrates a propensity for a stepwise reductive cleavage mechanism involving radical anion intermediates []. This behavior is attributed to the rigidity of the adamantane structure, its ability to form a stable radical upon chloride loss, and the specific spatial arrangement of the carbonyl and C-Cl bond on the bridge [].
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